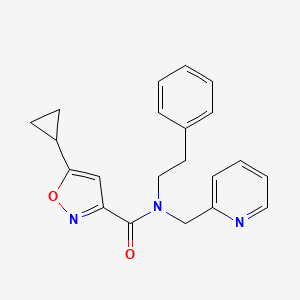

5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

Description

5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a synthetic small molecule characterized by an isoxazole core substituted at the 5-position with a cyclopropyl group and at the 3-position with a carboxamide moiety. The carboxamide nitrogen is further substituted with a phenethyl group and a pyridin-2-ylmethyl group.

Properties

IUPAC Name |

5-cyclopropyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c25-21(19-14-20(26-23-19)17-9-10-17)24(15-18-8-4-5-12-22-18)13-11-16-6-2-1-3-7-16/h1-8,12,14,17H,9-11,13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRITRCHZHHMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, leading to the formation of 3,4,5-trisubstituted isoxazoles . Subsequent oxidation of the cycloadducts offers a high-yielding, regiospecific, and metal-free synthetic route for the synthesis of 3,4-disubstituted isoxazoles .

Industrial Production Methods

Industrial production methods for this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, and significant waste generation . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, and reducing agents such as sodium borohydride . Reaction conditions vary depending on the desired product, but typically involve moderate temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can exhibit a wide range of biological activities and therapeutic potential .

Scientific Research Applications

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that 5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies showed that it can induce apoptosis in cancer cell lines, suggesting its role as a therapeutic agent in oncology .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of isoxazole compounds. Specifically, 5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide has been shown to promote neuronal differentiation in stem cells, indicating its potential use in neurodegenerative disease therapies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide, particularly the isoxazole-carboxamide scaffold and substituted aromatic/heteroaromatic groups:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Core Modifications :

- The target compound and n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide both feature a cyclopropyl group but differ in the isoxazole 5-position substitution (thiophene vs. cyclopropyl). The thiophene moiety in the latter may enhance π-π stacking interactions compared to the cyclopropyl group .

- GSK2830371 replaces the isoxazole with a thiophene ring but retains the carboxamide functionality, emphasizing the role of sulfur-containing heterocycles in binding affinity .

Molecular Weight and Complexity :

Crystallographic and Database Insights

- Cambridge Structural Database (CSD): Over 500,000 small-molecule crystal structures are archived in the CSD, including isoxazole derivatives.

- SHELX Applications : SHELXL remains the gold standard for small-molecule refinement. Structural comparisons of similar compounds often rely on SHELX-derived data to analyze bond lengths, angles, and conformational flexibility .

Biological Activity

5-Cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide (CAS No. 1396858-86-8) is a compound of interest due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of 5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide typically involves multi-step synthetic routes, including cycloaddition reactions with aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine. This method leads to the formation of trisubstituted isoxazoles, which are crucial for the biological activity of the compound .

Chemical Structure

- Molecular Formula : C_{19}H_{22}N_{4}O_{2}

- Molecular Weight : 346.4 g/mol

- CAS Number : 1396858-86-8

Biological Activity

The biological activity of this compound has been investigated in various studies, showcasing its potential therapeutic applications:

Anticancer Activity

Research indicates that isoxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole have been shown to inhibit tumor cell growth through various mechanisms, including the modulation of signaling pathways such as JAK/STAT and apoptosis induction .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 3 (N-phenyl derivative) | Colon cancer (CT-26) | 2.5 | Inhibition of STAT3 phosphorylation |

| 5-Cyclopropyl-N-phenethyl derivative | Various | TBD | Modulation of apoptotic pathways |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Isoxazole derivatives have been linked to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

The mechanism by which 5-cyclopropyl-N-phenethyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression and inflammation.

- Receptor Modulation : It could interact with various receptors, altering downstream signaling pathways that lead to cell proliferation or apoptosis.

- Cytokine Regulation : The ability to modulate cytokine production suggests a role in managing immune responses .

Case Studies

Several studies have highlighted the efficacy of isoxazole derivatives in preclinical models:

- Study on Colon Cancer Cells : A study demonstrated that a related isoxazole derivative significantly downregulated phosphorylated STAT3 levels in colon cancer cells, indicating potential for further development as a chemotherapeutic agent .

- Inflammation Models : In vivo studies showed that similar compounds reduced inflammation markers in animal models, supporting their use in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.